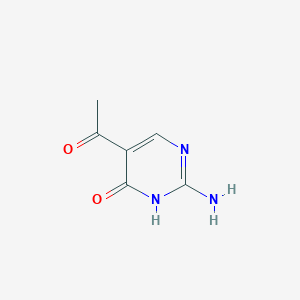
5-Acetyl-2-aminopyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-aminopyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-aminopyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminopyrimidine with acetic anhydride, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions might lead to the formation of reduced analogs.
Substitution: The amino group and acetyl group can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution could produce a range of substituted pyrimidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of nucleic acid analogs.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Possible applications in materials science, such as in the development of novel polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Acetyl-2-aminopyrimidin-4(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed study through experimental and computational methods.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A precursor in the synthesis of 5-Acetyl-2-aminopyrimidin-4(1H)-one.
5-Acetyl-2-methylpyrimidin-4(1H)-one: A structurally similar compound with a methyl group instead of an amino group.
4-Acetyl-2-aminopyrimidine: Another isomer with the acetyl group at a different position.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Biological Activity
5-Acetyl-2-aminopyrimidin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. Research has indicated various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, highlighting key findings from recent studies.
1. Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism may involve interference with bacterial cell wall synthesis or metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
2. Anticancer Properties
The compound has also been evaluated for its anticancer activity. Research indicates that it can induce apoptosis in cancer cells by inhibiting specific survival proteins. For example, studies on human cancer cell lines have shown that this compound can reduce the expression of anti-apoptotic proteins, leading to increased cell death.
Case Study: Inhibition of CDK9
A notable case study involved the inhibition of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in regulating transcription and cell survival in cancer cells. The compound demonstrated an IC50 value in the low nanomolar range, indicating potent activity against CDK9.
Table 2: CDK9 Inhibition by this compound
| Compound | IC50 (nM) | Selectivity Ratio (CDK9/CDK2) |
|---|---|---|
| This compound | 15 | >80 |
The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors involved in critical cellular processes. Its structural features allow it to interact with active sites of enzymes, leading to inhibition of their functions.
3. Interaction with Enzymes
The compound's interaction with various enzymes has been elucidated through kinetic studies and molecular modeling. These studies suggest that the presence of the acetyl group enhances binding affinity to target proteins.
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
5-acetyl-2-amino-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7N3O2/c1-3(10)4-2-8-6(7)9-5(4)11/h2H,1H3,(H3,7,8,9,11) |
InChI Key |
RMKRLNDAYANDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















